molecular formula C6H4BrClF3N B11855878 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride CAS No. 1186195-53-8

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B11855878
CAS No.: 1186195-53-8
M. Wt: 262.45 g/mol
InChI Key: MGRXFENGOIPIPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is a chemical intermediate offered strictly for research and development purposes. It is not for diagnostic or therapeutic use. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are highly valued in discovery chemistry for their unique physicochemical properties . The combination of the strong electron-withdrawing trifluoromethyl group and the nitrogen-containing pyridine ring can significantly influence a molecule's biological activity, metabolic stability, and bioavailability . Researchers utilize this brominated TFMP derivative as a versatile building block, particularly in metal-catalyzed cross-coupling reactions, to create more complex structures for screening and development. TFMP derivatives are prominently featured in the synthesis of modern agrochemicals, with many commercial pesticides and herbicides containing this moiety . Furthermore, the TFMP structure is a key scaffold in pharmaceutical and veterinary research, with several approved drugs and candidates in clinical trials leveraging its properties . The bromine atom at the 4-position allows for further functionalization, making this compound a valuable reagent for constructing novel molecules in medicinal and agricultural chemistry.

Properties

CAS No.

1186195-53-8

Molecular Formula

C6H4BrClF3N

Molecular Weight

262.45 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H

InChI Key

MGRXFENGOIPIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Bromination of Nitro-Substituted Intermediates

A widely adopted strategy involves bromination of nitro-substituted pyridines, leveraging nitro groups as directing agents. This method enables regioselective bromination at the 4-position of 2-(trifluoromethyl)pyridine derivatives.

Stepwise Process:

  • Synthesis of 2-(Trifluoromethyl)-4-Nitropyridine

    • Building Blocks : Trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoroacetoacetate) undergo cyclocondensation with cyanoacetamide or similar reagents to form nitro-substituted pyridines.

    • Example : Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide cyclize in the presence of KOH to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which is then nitrated.

  • Reduction of Nitro to Amine

    • Catalytic Hydrogenation : 2-(Trifluoromethyl)-4-nitropyridine is reduced to 2-(trifluoromethyl)-4-aminopyridine using Pd/C in methanol under hydrogen pressure (0.5 MPa, 20–40°C).

    • Yield : ~95% based on analogous nitro reduction.

  • Diazotization and Bromination

    • Diazotization : The amine is treated with HBr and NaNO₂ at −5°C to form a diazonium salt.

    • Bromination : The diazonium salt is decomposed in acidic conditions (e.g., 48% HBr) to introduce bromine at the 4-position.

    • Conditions :

      Reagent/StepTemperatureTimeYield
      HBr (48%)−5°C30–35 min95%
      NaNO₂ (40% aq)0°C1–1.1 h
      NaOH (50% aq)20°C2 h
    • Extraction : Ethyl acetate is used to isolate the brominated product.

  • Salt Formation

    • Protonation : 4-Bromo-2-(trifluoromethyl)pyridine is treated with HCl to form the hydrochloride salt.

Direct Bromination via Electrophilic Aromatic Substitution

For substrates lacking directing groups, bromination requires catalysts or harsh conditions. While less common for pyridines, this approach may utilize vapor-phase reactions or radical initiators.

Key Challenges:

  • Deactivation of Pyridine : Electron-withdrawing groups (e.g., CF₃) deactivate the ring, reducing electrophilic reactivity.

  • Regioselectivity : Bromine prefers meta positions relative to CF₃, necessitating precise control.

Example Protocol:

  • Substrate : 2-(Trifluoromethyl)pyridine.

  • Bromination : Br₂ gas in a solvent (e.g., dichloromethane) with FeBr₃ as a catalyst at elevated temperatures (e.g., >300°C).

  • Yield : Typically low (<50%) due to competing side reactions.

Cyclocondensation with Trifluoromethyl Building Blocks

This method constructs the pyridine ring with pre-installed substituents, avoiding post-synthesis modifications.

Steps:

  • Building Block Synthesis : Ethyl 4,4,4-trifluoroacetoacetate reacts with cyanoacetamide in KOH to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

  • Chlorination : POCl₃ converts hydroxyl groups to chlorides, enabling further substitution.

  • Bromination : Chloride-to-bromide exchange using PBr₃ or HBr.

Advantages:

  • One-Pot Scalability : Suitable for industrial production.

  • High Purity : Minimal by-products due to controlled cyclization.

Limitations:

  • Complexity : Requires precise stoichiometry to avoid over-bromination.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYieldScalabilityRegioselectivity
Nitro BrominationHBr, NaNO₂, −5°C95%HighExcellent
Direct EASBr₂, FeBr₃, >300°C<50%LowPoor
CyclocondensationPOCl₃, PBr₃70–80%ModerateGood

Industrial-Scale Optimization

To enhance efficiency, the nitro bromination route is preferred due to high yields and compatibility with continuous processes.

Process Intensification

  • Catalyst Fluidized-Bed Reactors : Enable simultaneous bromination and diazotization in a single reactor.

  • Recycling By-Products : Unreacted starting materials (e.g., HBr) are recovered to reduce costs.

Purification

  • Crystallization : Ethyl acetate/heptane systems isolate the hydrochloride salt with >99% purity.

  • Chromatography : Reserved for high-value intermediates to remove trace impurities.

Case Study: Synthesis of Analogous Compounds

The nitro bromination method is validated in the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine:

  • Step 1 : Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine to form a malonate ester.

  • Step 2 : Decarboxylation yields 2-methyl-3-(trifluoromethyl)-5-nitropyridine.

  • Step 3 : Bromination (HBr, NaNO₂) replaces the nitro group with bromine.

  • Yield : 31.1% overall, with >95% purity post-purification .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
4-Bromo-2-(trifluoromethyl)pyridine HCl Br (4), -CF₃ (2), HCl C₆H₃BrClF₃N High polarity due to -CF₃ and HCl; used in drug synthesis
4-Bromo-3-(trifluoromethyl)pyridine Br (4), -CF₃ (3) C₆H₃BrF₃N Positional isomer; -CF₃ at 3-position alters electronic density
4-Bromo-2-(difluoromethyl)pyridine Br (4), -CF₂H (2) C₆H₃BrF₂N Reduced electron-withdrawing effect compared to -CF₃
4-Bromo-2-chloro-5-methoxypyridine Br (4), Cl (2), -OCH₃ (5) C₆H₄BrClNO Methoxy group is electron-donating; Cl increases electrophilicity
3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine F (3), -OCH₃ (2), -CF₃ (5) C₇H₄F₄NO Multi-substituted; combines electron-withdrawing and donating groups
4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine -BrCH₂ (4), Cl (2), -OCF₃ (5), -CF₃ (3) C₈H₃BrClF₆NO Highly substituted; bromomethyl enables further functionalization

Key Findings from Comparative Analysis

Electronic Effects :

  • The -CF₃ group at the 2-position in the target compound strongly deactivates the pyridine ring, making it less reactive toward electrophilic substitution compared to analogs with -Cl or -OCH₃ .
  • Positional isomers (e.g., -CF₃ at 3 vs. 2) significantly alter regioselectivity in coupling reactions. For instance, Suzuki-Miyaura couplings occur preferentially at the 4-bromo position in the target compound, while analogs with -CF₃ at 3 may exhibit competing reactivity at other positions .

Solubility and Salt Forms: Hydrochloride salts (e.g., target compound and 4-Bromo-3-methoxypyridine hydrochloride ) improve aqueous solubility, critical for biological applications. Non-salt forms (e.g., 4-Bromo-3-(trifluoromethyl)pyridine) are more lipophilic, favoring use in organic synthesis .

Pharmaceutical Intermediates: Bromopyridines with -CF₃ groups are intermediates in kinase inhibitors. For example, 4-Bromo-2-(trifluoromethyl)pyridine HCl may serve as a precursor for antitumor agents .

Synthetic Challenges :

  • Multi-substituted analogs (e.g., 4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine ) require sequential halogenation and functionalization steps, increasing complexity compared to the target compound.

Biological Activity

4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is an organic compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H3BrF3NC_6H_3BrF_3N, with a molecular weight of 225.99 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The unique combination of bromine and trifluoromethyl groups imparts distinctive chemical properties, making it valuable in various scientific applications. Synthesis methods for this compound often involve nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under suitable conditions.

Biological Activities

1. Antimicrobial Properties:
Research indicates that derivatives of 4-Bromo-2-(trifluoromethyl)pyridine exhibit significant antimicrobial activity. For instance, compounds containing the trifluoromethyl group have shown selectivity against Chlamydia trachomatis, a common sexually transmitted bacterium. These compounds halted the growth of the pathogen without affecting host cell viability, indicating their potential as selective antichlamydial agents .

2. Inhibition of Enzymatic Activity:
The compound has been studied for its ability to inhibit specific enzymes, particularly p38α MAP kinase. Variants of this compound have demonstrated improved inhibitory activity compared to parent compounds, suggesting that structural modifications can enhance biological efficacy . The trifluoromethyl group enhances lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.

The mechanism by which 4-Bromo-2-(trifluoromethyl)pyridine exerts its biological effects involves several pathways:

  • Interaction with Enzymes: The compound interacts with specific molecular targets, such as kinases, which play critical roles in cellular signaling pathways.
  • Selectivity for Pathogens: The presence of electron-withdrawing groups like trifluoromethyl enhances selectivity for pathogenic organisms over mammalian cells, minimizing toxicity .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialSelective inhibition of Chlamydia trachomatis growth without host toxicity
Enzyme InhibitionImproved p38α MAP kinase inhibition compared to parent compounds
Toxicity AssessmentMild toxicity towards mammalian cells; non-mutagenic in Drosophila melanogaster

Case Study: Antichlamydial Activity

A study demonstrated that a derivative of 4-Bromo-2-(trifluoromethyl)pyridine showed an IC50 value of 5.2 μg/mL against Chlamydia trachomatis. The compound reduced chlamydial infection rates while maintaining low toxicity levels in mammalian cells, highlighting its potential as a therapeutic agent against chlamydial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-2-(trifluoromethyl)pyridine hydrochloride, and what analytical techniques validate its purity?

  • Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives or cross-coupling reactions. For example, bromination of 2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield the desired product. Subsequent purification via recrystallization or column chromatography is required. Validation involves 1H/13C NMR to confirm substitution patterns, HPLC for purity (>98%), and mass spectrometry for molecular weight confirmation .

Q. How can researchers characterize the stability of 4-bromo-2-(trifluoromethyl)pyridine hydrochloride under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition.
  • pH sensitivity : Solubility and degradation tests in acidic (pH 2–4) and basic (pH 8–10) buffers.
  • Light sensitivity : Exposure to UV-Vis light (254–365 nm) with periodic HPLC monitoring.
  • Storage recommendations: –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or halogen loss .

Q. What are the key spectral markers in NMR for distinguishing 4-bromo-2-(trifluoromethyl)pyridine hydrochloride from positional isomers?

  • Methodological Answer :

  • 1H NMR : The proton adjacent to bromine (C5-H) exhibits downfield shifts (δ 8.5–8.7 ppm) due to electron-withdrawing effects.
  • 19F NMR : The trifluoromethyl group (–CF3) shows a singlet near δ –60 ppm.
  • 13C NMR : The C-Br carbon resonates at ~115 ppm, while the C-CF3 carbon appears at ~125 ppm. Cross-validation with 2D NMR (COSY, HSQC) resolves ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of 4-bromo-2-(trifluoromethyl)pyridine hydrochloride?

  • Methodological Answer :

  • Temperature control : Lower temperatures (0–10°C) reduce side reactions like dehalogenation.
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve regioselectivity in cross-coupling steps.
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., debrominated products) and adjust stoichiometry (Br:CF3 ratio) .

Q. How should researchers resolve contradictory spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) require:

  • Multi-technique validation : Combine NMR, IR (for functional groups), and X-ray crystallography (for solid-state conformation).
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • Isotopic labeling : Use deuterated analogs to confirm exchangeable protons or dynamic effects .

Q. What is the impact of bromine and trifluoromethyl group positioning on the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • Electron-withdrawing effects : The –CF3 group at C2 enhances electrophilicity at C4 (bromine position), facilitating SNAr.
  • Steric hindrance : Bulky substituents at adjacent positions (e.g., C3 or C5) may reduce reactivity.
  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) to establish Hammett correlations.
  • Theoretical insights : Frontier molecular orbital (FMO) analysis predicts sites of nucleophilic attack .

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